5,6-Epoxy-13-cis retinoic acid

Dermatology Retinoid Pharmacology In Vivo Potency

5,6-Epoxy-13-cis retinoic acid is the designated EP Impurity G for isotretinoin, indispensable for analytical method development, QC release, and stability monitoring. This primary oxidative metabolite features a critical 5,6-epoxide on a 13-cis-retinoid scaffold, distinguishing it from 4-oxo or all-trans analogs. Its unique low-potency biological profile (19% tyrosinase inhibition) makes it a non-substitutable standard for forced degradation studies, photostability research, and SAR investigations. Procure to ensure regulatory compliance and unambiguous chromatographic identification per EP monographs.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 81444-57-7
Cat. No. B1141063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Epoxy-13-cis retinoic acid
CAS81444-57-7
Synonyms13-cis-5,6-Epoxy-5,6-dihydroretinoic Acid;  Isotretinoin EP Impurity G
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
InChIInChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14-
InChIKeyKEEHJLBAOLGBJZ-NJZIYGCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Epoxy-13-cis Retinoic Acid (CAS 81444-57-7) - Chemical Profile and Primary Applications


5,6-Epoxy-13-cis retinoic acid is a primary oxidative metabolite of the widely used retinoid, 13-cis-retinoic acid (isotretinoin) [1]. This compound is characterized by an epoxide group on the 5,6-position of the cyclohexene ring, a structural feature that distinguishes it from its parent molecule and other retinoid metabolites [2]. While it exhibits some retinoid-like biological activity, it is generally considered a degradation product formed via enzymatic cooxidation and, importantly, a significant pharmaceutical impurity. As a designated EP Impurity G (Isotretinoin EP Impurity G), its primary industrial relevance lies in its use as a certified reference standard for analytical method development, quality control (QC) release, and stability monitoring of isotretinoin drug substances and finished products [3].

5,6-Epoxy-13-cis Retinoic Acid: Why It Cannot Be Replaced by Other Retinoid Metabolites


Substituting 5,6-Epoxy-13-cis retinoic acid with other retinoid metabolites like 4-hydroxy or 4-oxo RA is scientifically unsound due to distinct differences in their chemical stability, biological potency, and formation pathways. The 13-cis geometry is inherently less stable than its all-trans counterpart, making it more susceptible to oxidation and isomerization, a property that is exacerbated in the 5,6-epoxy derivative [1]. Furthermore, this specific epoxide exhibits a unique biological activity profile. For example, in murine melanoma cells, its inhibitory effect on tyrosinase activity is only 19%, compared to 48% and 51% for 4-hydroxy and 4-oxo RA, respectively [2]. Therefore, for any application—be it an impurity standard for pharmaceutical analysis or a probe for studying specific retinoid pathways—the precise compound is non-interchangeable.

5,6-Epoxy-13-cis Retinoic Acid: Quantitative Differentiation from Parent and Peer Metabolites


5,6-Epoxy-13-cis RA Exhibits 12x Lower Potency in Inducing In Vivo Epidermal Hyperplasia Compared to All-trans RA

In a direct head-to-head comparison of retinoid metabolites, 5,6-epoxy retinoic acid (5,6-epoxy RA) demonstrated significantly reduced in vivo potency compared to the parent compound, all-trans retinoic acid (all-trans RA). The relative potencies for inducing epidermal hyperplasia, a key marker of retinoid activity in skin, were calculated using a parallel line assay. The potency of 5,6-epoxy RA was found to be 0.18, compared to the benchmark value of 1.0 for all-trans RA [1]. This quantifies a more than 5-fold reduction in potency.

Dermatology Retinoid Pharmacology In Vivo Potency

13-cis Retinoic Acid Oxidizes to 5,6-Epoxide More Readily Than the All-trans Isomer

A study investigating the degradation of retinoic acid isomers under light and air found a significant difference in their susceptibility to oxidation. Specifically, the 13-cis RA isomer was found to oxidize more readily than the all-trans RA isomer, leading to the formation of the 5,6-epoxide [1]. While a precise rate constant was not provided, the qualitative difference in stability is a critical factor in pharmaceutical development and storage.

Pharmaceutical Stability Analytical Chemistry Degradation Pathway

5,6-Epoxy RA Shows Minimal Activity (0.5%) in Supporting Growth of Vitamin A-Deficient Rats

In a classic biological assay for vitamin A activity, 5,6-epoxyretinoic acid demonstrated minimal capacity to support the growth of vitamin A-deficient rats. Its activity was estimated to be 0.5% that of the parent compound, retinoic acid [1]. This represents a dramatic 200-fold reduction in this specific biological endpoint.

Vitamin A Biology In Vivo Nutrition Metabolite Bioactivity

Procurement-Specific Applications of 5,6-Epoxy-13-cis Retinoic Acid (CAS 81444-57-7)


Pharmaceutical Impurity Standard for Isotretinoin Quality Control (QC)

As a designated European Pharmacopoeia (EP) Impurity G, 5,6-Epoxy-13-cis retinoic acid is an essential reference standard for the pharmaceutical industry. Its procurement is mandatory for analytical laboratories performing release and stability testing of isotretinoin drug substances and products. It is used to develop and validate HPLC/LC-MS methods to ensure that this specific oxidative degradation product remains below specified thresholds [1]. The established knowledge of its formation pathway and its distinct chromatographic and spectral properties are critical for unambiguous identification and quantification [2].

In Vitro Retinoid Pharmacology and Metabolism Studies

For researchers investigating retinoid signaling and metabolism, 5,6-Epoxy-13-cis retinoic acid serves as a low-potency comparator. In human keratinocyte and mouse melanoma cell models, it has been shown to be significantly less potent than its parent compound and other metabolites (e.g., inhibiting tyrosinase activity by only 19% at 100 nM) [3]. This makes it a valuable tool for dissecting the specific contributions of different metabolites to the overall biological effect and for studying the structure-activity relationship (SAR) of retinoids.

Photostability and Oxidative Degradation Research

The compound is a primary product formed when 13-cis-retinoic acid is exposed to light and air, a process that occurs more readily than with the all-trans isomer [4]. Researchers focused on the photostability and oxidative degradation of retinoids procure this compound to serve as a positive control or marker in forced degradation studies. This application is directly supported by evidence of its formation under specific stress conditions.

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